Synthetic Conversion to Key Propionic Acid Derivative
The synthetic value of 3-(3-Nitrophenoxy)propanal is validated by its documented conversion to 3-(3-nitrophenoxy)propionic acid, a key intermediate for further pharmaceutical development. In a defined protocol, this oxidation proceeded with a verified yield of 46% under mild conditions, confirming its tractable reactivity for scale-up considerations . This contrasts with the often unreported or lower-yielding transformations of structurally related aldehydes, which lack similar published optimization data.
| Evidence Dimension | Synthetic Conversion Yield |
|---|---|
| Target Compound Data | 46% yield to 3-(3-Nitrophenoxy)propionic acid |
| Comparator Or Baseline | No published yield data for analogous aldehyde-to-acid conversion of closely related isomers (e.g., ortho- or para-nitrophenoxypropanal) under comparable conditions |
| Quantified Difference | Documented vs. Undocumented efficiency |
| Conditions | Oxidation using sodium hypochlorite, potassium dihydrogen phosphate, 2-methyl-2-butene in dioxane/water at room temperature |
Why This Matters
A documented, reproducible yield provides procurement justification, as it reduces the risk and time associated with optimizing a new synthetic step using an uncharacterized alternative.
